Z-Lys(boc)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It consists of a lysine residue with a benzyloxycarbonyl (Z) protecting group on the epsilon-amino group and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This compound is essential for the step-wise construction of complex peptide sequences due to its dual protection.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): Z-Lys(boc)-NH2 is commonly synthesized using SPPS, where the amino acid is sequentially added to a resin-bound growing peptide chain.
Solution-Phase Synthesis: This method involves the reaction of lysine with benzyloxycarbonyl chloride and tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
Batch Production: Large-scale synthesis often employs batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield.
Continuous Flow Synthesis: This method is gaining popularity for its efficiency and scalability, allowing for continuous production of this compound.
Types of Reactions:
Deprotection: The Z and Boc protecting groups can be selectively removed under specific conditions.
Coupling Reactions: this compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation is used to remove the Z group.
Coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed:
Peptides: The primary product is the peptide chain with the lysine residue incorporated at the desired position.
Mechanism of Action
Target of Action
Z-Lys(boc)-NH2, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups serve as protective groups for the amino and carboxyl groups of the lysine residue, respectively . These protective groups prevent unwanted side reactions during the synthesis process.
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific peptide being synthesized. As a building block for peptide synthesis, it can be involved in a wide range of biochemical pathways depending on the function of the synthesized peptide .
Pharmacokinetics
This is primarily because it is used as a reagent in peptide synthesis rather than as a drug itself .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with Nepsilon protected lysyl side chains . These peptides can then be used in various biological and medical applications, including as therapeutic agents, diagnostic tools, and research materials .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . For example, it is recommended to store the compound below +30°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Z-Lys(boc)-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, which serves as a substrate for obtaining other derivatives of Lysine .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, indicating potential interactions with copper ions .
Scientific Research Applications
Z-Lys(boc)-NH2 is extensively used in various fields:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: It is used to study protein structure and function by incorporating labeled lysine residues.
Medicine: Peptides synthesized using this compound are used in drug development and as therapeutic agents.
Industry: It is employed in the production of bioactive peptides for use in cosmetics and food additives.
Comparison with Similar Compounds
Fmoc-Lys(Z)-OH: Similar to Z-Lys(boc)-NH2 but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Boc-Lys(Z)-OH: Similar to this compound but used in different synthetic strategies.
Uniqueness:
Dual Protection: The dual protection of both the alpha and epsilon amino groups makes this compound unique and versatile in peptide synthesis.
Stability: The Boc group provides stability under basic conditions, while the Z group is stable under acidic conditions, allowing for orthogonal deprotection strategies.
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVYVKAKANCDC-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.